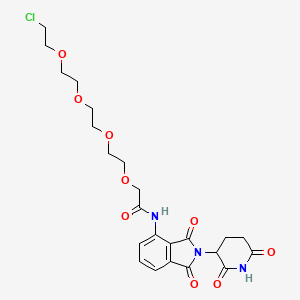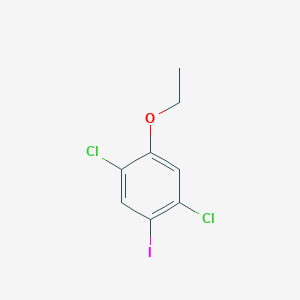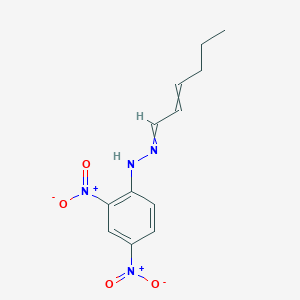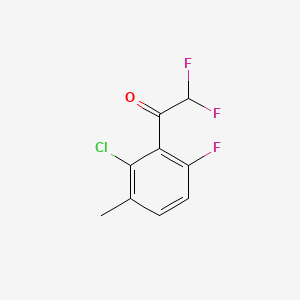
Pomalidomide-acetamido-O-PEG3-C2-Cl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-acetamido-O-PEG3-C2-Cl is a synthetic compound that incorporates a Pomalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in medicinal chemistry and drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-acetamido-O-PEG3-C2-Cl involves multiple steps, starting with the preparation of the Pomalidomide core. This is followed by the attachment of the PEG linker and the final functionalization with the acetamido and chloro groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated synthesis platforms and high-throughput screening to optimize the reaction conditions and improve the efficiency of the production process .
化学反応の分析
Types of Reactions
Pomalidomide-acetamido-O-PEG3-C2-Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to form different reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
Pomalidomide-acetamido-O-PEG3-C2-Cl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Utilized in the development of targeted therapies for cancer and other diseases through the PROTAC technology.
Industry: Applied in the production of pharmaceuticals and as a component in drug delivery systems .
作用機序
The mechanism of action of Pomalidomide-acetamido-O-PEG3-C2-Cl involves its role as a cereblon ligand in the PROTAC technology. It recruits the cereblon E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein. This process involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, resulting in the selective degradation of the target protein .
類似化合物との比較
Similar Compounds
Pomalidomide-PEG3-azide: Contains an azide group and is used in click chemistry reactions.
Pomalidomide-PEG3-COOH: Contains a carboxyl group and is used in various chemical reactions.
Pomalidomide-PEG3-NH2: Contains an amine group and is used in conjugation reactions.
Uniqueness
Pomalidomide-acetamido-O-PEG3-C2-Cl is unique due to its specific functional groups, which provide distinct chemical reactivity and biological activity. The combination of the acetamido and chloro groups with the PEG linker enhances its solubility and bioavailability, making it a valuable tool in drug development and targeted protein degradation .
特性
分子式 |
C23H28ClN3O9 |
|---|---|
分子量 |
525.9 g/mol |
IUPAC名 |
2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C23H28ClN3O9/c24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(29)25-16-3-1-2-15-20(16)23(32)27(22(15)31)17-4-5-18(28)26-21(17)30/h1-3,17H,4-14H2,(H,25,29)(H,26,28,30) |
InChIキー |
ZUWQDQRBBVEPFU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester](/img/structure/B14760194.png)











![(2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14760248.png)
